![molecular formula C10H11NO6S B2481926 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid CAS No. 1242814-39-6](/img/structure/B2481926.png)
4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and related compounds involves multiple steps, including methylation, sulfonylation, and carboxylation reactions. Yin (2002) introduced a method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, which can be considered a related precursor. The process emphasizes cost reduction and environmental protection by using chloroacetic acid instead of dimethyl sulfate for methylation, achieving over 98% purity and a total yield of 51.8% (Yin, 2002).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and reactivity of chemical compounds. Rublova et al. (2017) synthesized and characterized two sterically hindered isomeric forms of a related compound, demonstrating the impact of molecular structure on chemical behavior through X-ray diffraction analysis (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical properties of sulfonamide compounds are significantly influenced by their functional groups. Michman and Weiss (1990) described the selective electrooxidation of a sulfamyl compound to a carboxylic acid, showcasing the reactivity of sulfonamide groups under electrochemical conditions (Michman & Weiss, 1990).
Scientific Research Applications
Chemical Synthesis and Optimization
4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and its derivatives are integral in the synthesis and optimization of various chemical compounds. For instance, heteroaryl sulfonamides have been developed as EP1 receptor selective antagonists, where the sulfonyl moiety of these compounds has been modified to enhance antagonist activity, showcasing their potential in the design of receptor-specific drugs (Naganawa et al., 2006). Additionally, a practical method involving the synthesis of florfenicol starting from 4-(methylsulfonyl) benzoic acid has been developed, highlighting the chemical's role in synthesizing veterinary antibiotics (Wang et al., 2016).
Nanotechnology and Catalysis
This compound plays a role in nanotechnology and catalysis. 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst, indicating its utility in nanocatalysis and the production of compounds with antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Pharmaceutical Development and Bioactive Compounds
The compound and its derivatives are key in pharmaceutical development. Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms, demonstrating their potential as therapeutic agents (Abdoli et al., 2018).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, sulfonyl-bridged oligo(benzoic acid)s, prepared from derivatives of the compound, have been studied for their X-ray structures and properties as metal extractants, showing the compound's application in designing materials for metal extraction (Morohashi et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), among others .
Mode of Action
It is known that the compound interacts with its target, beta-lactamase, which may result in changes to the enzyme’s function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Safety and Hazards
properties
IUPAC Name |
4-[carboxymethyl(methylsulfonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-18(16,17)11(6-9(12)13)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAIOABGWKLJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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